molecular formula C7H8ClN3 B13021395 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13021395
M. Wt: 169.61 g/mol
InChI Key: OJOOWQSTEMWZSR-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization . The reaction conditions can vary, but the cyclization step is crucial for forming the tetrahydropyrido[3,4-b]pyrazine ring system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine.

    Acylation: The compound can be acylated to introduce different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Esters of optically active phenylalanine.

    Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.

    Acylation: Ethyl oxalyl chloride.

Major Products

The major products formed from these reactions include derivatives of 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine with various substituents, depending on the reagents used .

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 5-position can enhance its binding affinity and specificity. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

5-chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

InChI

InChI=1S/C7H8ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-2,9-10H,3-4H2

InChI Key

OJOOWQSTEMWZSR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CN=C2Cl

Origin of Product

United States

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